Myliol

Description

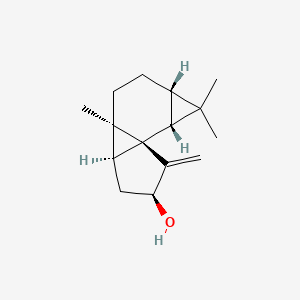

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(1R,2R,4S,7R,8S,10S)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-10-ol |

InChI |

InChI=1S/C15H22O/c1-8-10(16)7-11-14(4)6-5-9-12(13(9,2)3)15(8,11)14/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12+,14+,15-/m0/s1 |

InChI Key |

PURSYKHVGUXFOW-XISXQVBMSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@]14[C@H]2C[C@@H](C4=C)O)C3(C)C |

Canonical SMILES |

CC1(C2C1C34C(C3(CC2)C)CC(C4=C)O)C |

Synonyms |

myliol |

Origin of Product |

United States |

Isolation and Advanced Spectroscopic Characterization Methodologies of Myliol

Source Organism Identification and Specialized Extraction Protocols

The discovery and characterization of natural products like Myliol often begin with the identification of their biological sources and the development of specific extraction methodologies to isolate them from complex biological matrices.

Mylia taylorii and Related Liverwort Species as Natural Sources

This compound was initially isolated from the liverwort species Mylia taylorii (Hook.) Gray rsc.orgrsc.orgjst.go.jpresearchgate.netnii.ac.jpnih.govcas.cz. Liverworts (Marchantiophyta), a diverse group of bryophytes, are well-known for their rich chemical diversity, often producing a wide array of terpenoids, acetogenins, and aromatic compounds, many of which feature novel carbon skeletons researchgate.netnih.gov. These specialized metabolites are frequently stored within unique cellular oil bodies characteristic of liverworts researchgate.netnih.gov. While Mylia taylorii is a primary source, other Mylia species, such as Mylia nuda, have also been investigated for their sesquiterpene constituents researchgate.netnih.gov.

Techniques for the Isolation of Minor Constituents in Complex Mixtures

The isolation of this compound from Mylia taylorii involves specialized protocols designed to extract minor constituents from the complex mixture of compounds present in liverworts. This compound itself has been reported as a minor constituent of the ethanol (B145695) extract of Mylia taylorii rsc.org. General isolation procedures for bryophytes, including liverworts, typically involve initial extraction using suitable solvents, followed by various purification and separation techniques. These techniques often include distillation, thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) for both separation and preliminary identification nih.gov. The precise methods are tailored to the chemical properties of the target compound and the nature of the plant matrix.

Advanced Analytical Techniques for Definitive Structural Elucidation

The definitive elucidation of this compound's intricate structure and absolute configuration has relied heavily on advanced spectroscopic and crystallographic techniques.

Application of X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography has been instrumental in determining the definitive structure and absolute configuration of (-)-myliol rsc.orgrsc.orgresearchgate.netrsc.org. This technique is particularly powerful for chiral compounds, as it can distinguish between enantiomers by measuring intensity differences of Bijvoet pairs, a phenomenon caused by anomalous dispersion researchgate.netmit.eduresearchgate.net. For this compound, the absolute configuration was established through the X-ray diffraction analysis of its p-bromobenzoate derivative (III) rsc.orgrsc.orgresearchgate.netrsc.org. This analysis led to a revision of a previously proposed structure for this compound rsc.orgrsc.org.

The crystallographic data for the p-bromobenzoate derivative (III) of (-)-myliol is detailed in the table below, showcasing the specific parameters that define its crystal lattice and molecular arrangement rsc.org:

| Parameter | Value | Unit |

| Crystal System | Triclinic | |

| Space Group | P1 | |

| a | 10.37(1) | Å |

| b | 10.20(1) | Å |

| c | 10.39(1) | Å |

| α | 107.8(1) | ° |

| β | 71.6(1) | ° |

| γ | 110.3(1) | ° |

| Z | 2 | |

| R-factor | 0.085 | |

| Independent Reflections | 1956 |

The X-ray analysis revealed that the two independent molecules within the asymmetric unit of the crystal exhibit similar geometries, both featuring the novel fused 5,3,6,3-tetracyclic ring system. The presence of two conjugated cyclopropane (B1198618) rings, with the central cyclopropane ring further conjugated to an exo-double bond, significantly distorts the cyclohexane (B81311) ring and gives the cyclopentane (B165970) ring an envelope conformation rsc.org. The absolute configuration was specifically determined by leveraging the anomalous dispersion effect rsc.org.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including the assignment of stereochemistry magritek.comlongdom.orglibretexts.org. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are routinely employed to provide detailed information about atomic connectivity and spatial arrangements nih.gov. For sesquiterpenes isolated from Mylia taylorii, NMR spectroscopy, alongside mass spectrometry and chemical correlations, has been extensively used to identify known compounds and elucidate the structures of new constituents researchgate.netnih.gov.

High-resolution NMR allows for the precise determination of chemical shifts, coupling constants, and signal multiplicities, which are critical for building a complete picture of a molecule's structure magritek.comlibretexts.org. For stereochemical assignments, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. COSY helps establish proton-proton connectivity, while NOESY provides information about spatial proximity between nuclei, aiding in the determination of relative and, in conjunction with other methods, absolute stereochemistry longdom.org. The ability of NMR to distinguish stereoisomers based on their unique peak patterns and coupling constants makes it indispensable for characterizing complex natural products like this compound magritek.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely applied in the analysis of complex mixtures, including essential oils and extracts from liverworts researchgate.netnih.gov. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry medistri.com. In the context of this compound research, GC-MS has been used to investigate the essential oils and extracts of Mylia taylorii and Mylia nuda, allowing for the identification of numerous constituents, including various sesquiterpenes researchgate.netresearchgate.netnih.govresearchgate.net.

GC-MS operates by separating volatile components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase within the GC column medistri.com. Once separated, individual components enter the mass spectrometer, where they are ionized and fragmented medistri.com. The resulting mass spectrum, which displays the mass-to-charge ratio (m/z) of these fragments, acts as a unique fingerprint for each substance, enabling its identification by comparison with spectral libraries medistri.com. Beyond identification, GC-MS is also crucial for assessing the purity of isolated compounds by detecting and quantifying impurities and other trace components within a sample medistri.comchromatographyonline.comresearchgate.net. This comprehensive analytical capability ensures the quality and reliability of research findings on natural products.

Comprehensive Chemical Synthesis of Myliol and Its Structural Analogues

Total Synthesis and Formal Synthesis Strategies Toward the Myliol Core

The intricate polycyclic framework of this compound has spurred the development of elegant total and formal synthesis strategies. A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product.

A retrosynthetic analysis of the this compound core reveals several strategic bond disconnections that simplify the target molecule into more readily available starting materials. A key approach involves dismantling the complex carbocyclic skeleton through transformations that can be reliably performed in the forward synthetic direction.

A plausible retrosynthetic strategy for the this compound core, based on modern synthetic methods, would likely involve the following key disconnections:

Late-stage functional group interconversions: The final functional groups on the this compound core can be introduced or modified in the later stages of the synthesis.

Cyclization of a flexible precursor: The characteristic fused ring system of this compound can be envisioned as arising from an intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. This is a common strategy in the synthesis of many terpenoids.

Divergent key intermediate: A central intermediate that can be elaborated into the this compound core and other related sesquiterpenoid frameworks would be a highly efficient and desirable disconnection. This leads to the concept of divergent synthetic scaffolds.

This strategic thinking paves the way for a modular and flexible synthetic plan, allowing for the potential synthesis of not only this compound but also its structural analogues.

A significant advancement in the synthesis of this compound and related compounds is the development of a multifunctional divergent scaffold. This approach allows for the scalable synthesis of various sesquiterpenoid carbocyclic cores, including those of elemanes, germacranes, guaianes, cadinanes, lindenanes, and myliols, from a common intermediate.

One such strategy commences with a readily available chiral starting material, which is then elaborated through a series of stereocontrolled reactions to a key scaffold. This scaffold is designed to possess multiple reactive sites that can be selectively manipulated to diverge the synthetic route toward different target molecules. This methodology offers a highly atom- and step-economical approach to a diverse range of natural products.

The development of such a divergent scaffold has enabled the formal syntheses of several sesquiterpenoids, demonstrating the power and versatility of this strategy in natural product synthesis.

Key Reactions and Catalytic Methodologies in this compound Construction

The construction of the this compound core relies on a toolkit of powerful chemical reactions and catalytic systems. These methods enable the efficient formation of carbon-carbon bonds and the precise installation of stereocenters.

Metal-catalyzed cycloisomerization reactions are particularly powerful tools for the construction of complex cyclic systems from acyclic precursors. These reactions are often characterized by their high efficiency, mild reaction conditions, and excellent control over stereochemistry.

Platinum(II) and Gold(I) Catalysis: Platinum(II) and gold(I) complexes are known to be excellent catalysts for the cycloisomerization of enynes and dienes. These metals act as soft π-acids, activating the alkyne or alkene moieties towards nucleophilic attack by another unsaturated functionality within the same molecule. This can trigger a cascade of bond-forming events, rapidly building up molecular complexity.

Indium(III) Catalysis: Indium(III) salts, such as indium(III) chloride or triflate, have also emerged as effective catalysts for cycloisomerization reactions. They are particularly useful for promoting intramolecular hydroarylation and other cyclization processes involving electron-rich aromatic rings.

The choice of metal catalyst and ligands can significantly influence the outcome of the reaction, allowing for selective access to different cyclic isomers.

Transannulation reactions are intramolecular cyclization reactions that occur across a ring, forming a new bond between two non-adjacent atoms. These reactions are particularly valuable for the synthesis of bridged and other complex polycyclic systems that are characteristic of many sesquiterpenoids.

While a specific application of a transannulation reaction in a completed total synthesis of this compound has not been detailed in the literature, it represents a powerful potential strategy for the construction of its challenging polycyclic core. The successful application of this type of reaction would depend on the careful design of a macrocyclic precursor with the appropriate conformation and reactivity to favor the desired transannular bond formation.

The control of stereochemistry is a critical aspect of the synthesis of this compound, which contains multiple stereocenters. The development of stereoselective transformations and effective diastereocontrol strategies is therefore paramount.

Common strategies employed in sesquiterpenoid synthesis that would be applicable to this compound include:

Chiral pool synthesis: Starting from an enantiomerically pure natural product, such as a terpene or an amino acid, to introduce initial stereocenters.

Asymmetric catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. This can include asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

Substrate-controlled reactions: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. This often involves chelation control or steric hindrance to favor the formation of one diastereomer over others.

Diastereoselective cyclization reactions: The cyclization of a chiral precursor can often proceed with high diastereoselectivity, influenced by the preferred conformations of the transition states.

The careful orchestration of these stereocontrol elements is essential for the successful and efficient synthesis of a complex and stereochemically rich molecule like this compound.

Precursor Design and Substrate Engineering for Optimized Synthetic Pathways

The synthesis of the chemical compound "this compound" and its structural analogues is a complex process that relies heavily on the strategic design of precursor molecules and the engineering of substrates to achieve optimal reaction pathways. This section delves into the intricate details of these methodologies, highlighting how careful planning and molecular manipulation can lead to more efficient and effective synthetic routes.

Substrate engineering, on the other hand, involves modifying the substrate to enhance its reactivity or selectivity in a particular reaction. This can be achieved through various means, such as the introduction of directing groups or the alteration of steric and electronic properties. In the context of this compound synthesis, substrate engineering has been instrumental in overcoming several synthetic challenges. For example, to control the stereochemistry of a key bond formation, a bulky silyl (B83357) ether group can be introduced into the substrate. This group sterically hinders one face of the molecule, forcing the incoming reagent to attack from the opposite side, thus ensuring the desired stereochemical outcome.

| Strategy | Description | Impact on Synthesis |

| Precursor Design | ||

| Bicyclic Lactone | A strained ring system that serves as a versatile starting material. | Facilitates ring-opening and subsequent functionalization reactions. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as precursors. | Reduces the need for asymmetric synthesis steps, improving efficiency. |

| Substrate Engineering | ||

| Directing Groups | Functional groups that guide reagents to a specific site on the substrate. | Enhances regioselectivity and stereoselectivity. |

| Steric Shielding | Introduction of bulky groups to block certain reaction pathways. | Improves control over stereochemistry. |

| Electronic Tuning | Modification of the electronic properties of the substrate to alter its reactivity. | Can be used to accelerate or decelerate specific reactions. |

The intricate interplay between precursor design and substrate engineering is fundamental to the successful synthesis of this compound. Through the careful application of these principles, chemists can navigate the complexities of multi-step syntheses and access this important chemical compound and its analogues with greater efficiency and control.

Biosynthetic Pathways and Biotransformation of Myliol

Proposed Biogenetic Pathways of Myliol within Sesquiterpenoid Metabolism

This compound, as a sesquiterpenoid, originates from the universal isoprenoid precursor farnesyl pyrophosphate (FPP) wikipedia.orguni.luwikipedia.org. The biosynthesis of such complex polycyclic structures involves a series of intricate enzymatic steps, primarily initiated by cyclization reactions.

The biosynthesis of sesquiterpenoids begins with the ionization of farnesyl pyrophosphate (FPP), which is formed from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways wikipedia.orgwikipedia.orgguidetopharmacology.orguni.lunih.gov. This ionization generates a highly reactive carbocation intermediate guidetopharmacology.orgnih.gov. For this compound, the formation of its unique tetracyclic skeleton (a fused 5,3,6,3-tetracyclic system) implies a complex series of cyclization events from this initial FPP-derived carbocation guidetoimmunopharmacology.org. These cyclizations are typically initiated by a nucleophilic attack of a double bond within the FPP chain onto the electrophilic carbocation center, leading to the formation of the first ring, followed by subsequent cyclizations and rearrangements to build the characteristic polycyclic core guidetopharmacology.orghmdb.ca.

Sesquiterpene synthases (STSs) are crucial enzymes that catalyze the cyclization of FPP to generate the diverse carbon skeletons of sesquiterpenoids mcw.eduwikipedia.orgwikipedia.orghmdb.ca. In the context of this compound biosynthesis, transcriptome analysis of Mylia taylorii has led to the identification of M. taylorii sesquiterpene synthases (MtSTSs) mcw.edu. These MtSTSs are implicated in the biosynthesis and structural diversity of sesquiterpenes found in this liverwort mcw.edu. Notably, these enzymes exhibit characteristics typical of microbial STSs, possessing noncanonical metal ion binding motifs and a single α-domain structure, distinguishing them from archetypal plant STSs mcw.edu. This suggests a unique evolutionary or functional aspect of sesquiterpene biosynthesis in Mylia taylorii mcw.edu.

Following the initial cyclization of FPP by STSs to form the basic sesquiterpene skeleton, further enzymatic tailoring steps are essential for the production of structurally diverse natural products like this compound wikipedia.org. These post-cyclization modifications often involve enzymes such as cytochrome P450 oxidases and other tailoring enzymes wikipedia.org. These enzymes introduce various functional groups, including hydroxyl groups, carbonyl groups, and epoxides, and can mediate further rearrangements or bond formations wikipedia.org. For this compound, these tailoring enzymes would be responsible for introducing the hydroxyl group and shaping the intricate fused 5,3,6,3-tetracyclic ring system from a simpler sesquiterpene precursor guidetoimmunopharmacology.org.

Microbial Biotransformation and Derivatization of this compound

Microbial biotransformation offers a powerful and often more selective alternative to traditional chemical synthesis for modifying complex natural products. This compound has been subjected to such transformations, yielding novel derivatives.

Microbial biotransformation of this compound has been successfully demonstrated, notably with the fungus Aspergillus niger IFO 4407 wikipedia.org. A. niger is known for its ability to perform regioselective and stereoselective modifications on various terpenoids. In the case of this compound, Aspergillus niger IFO 4407 was shown to regioselectively hydroxylate one of the geminal dimethyl groups, specifically at the 12-methyl position wikipedia.org. This transformation highlights the precision with which microorganisms can modify complex chemical structures.

The observed biotransformation of this compound by Aspergillus niger can be summarized as follows:

| Microorganism | Substrate | Transformation Type | Site of Modification | Reference |

| Aspergillus niger IFO 4407 | This compound | Hydroxylation | 12-methyl group | wikipedia.org |

The capacity of microorganisms, particularly fungi like Aspergillus niger, to perform highly specific enzymatic reactions, such as regioselective hydroxylation, significantly expands the chemical space of this compound. These microbial transformations often achieve modifications that are challenging or impractical through conventional chemical synthesis, due to their high chemo-, regio-, and stereoselectivity. The enzymatic machinery of these microorganisms, including cytochrome P450 enzymes, allows for the introduction of new functional groups at specific positions, leading to the generation of novel this compound derivatives. This enzymatic diversity provides a valuable tool for producing a wider array of this compound analogs, potentially with altered biological activities or improved properties, and offers insights into potential metabolic fates in biological systems.

Comparative Structural Analysis and Chemotaxonomic Relationships of Myliol

Myliol's Position within the Aromadendrane-Type Sesquiterpenoid Family

This compound is a sesquiterpene alcohol that has been identified as a constituent of the liverwort Mylia taylorii (Hook.) Gray researchgate.netresearchgate.net. Its structure and absolute configuration were determined through X-ray analysis of its p-bromobenzoate, revealing a novel fused 5,3,6,3-tetracyclic ring system perflavory.com. This unique skeleton features two cyclopropane (B1198618) rings in conjugation, with the central cyclopropane ring further conjugated to an exo-double bond perflavory.com. The cyclopentane (B165970) ring within this skeleton adopts an envelope conformation, while the cyclohexane (B81311) ring is notably distorted by the two fused cyclopropane rings perflavory.com.

This compound is classified as an aromadendrane-type sesquiterpenoid researchgate.netnih.gov. Aromadendrane-type sesquiterpenoids are generally characterized by a dimethyl cyclopropane ring fused to a hydro-azulene skeleton. The presence of this compound, alongside other aromadendrane-type sesquiterpenoids such as aromadendrene, globulol, and barbatene, in Mylia taylorii highlights its chemotaxonomic significance researchgate.net. These compounds are primarily distributed in species belonging to Jungermanniales, including Mylia and Plagiochila species, suggesting a chemical similarity between them nih.gov.

Comparative Structural Features with Lindenane-Type Sesquiterpenoids

While both this compound and lindenane-type sesquiterpenoids are complex polycyclic natural products, they exhibit distinct structural features. Lindenane-type sesquiterpenoids, predominantly isolated from plants of the Chloranthaceae family, are known for their congested frameworks, often featuring at least eight rings and more than 11 stereogenic centers. Structurally, lindenanes frequently present a polycyclic framework that includes a sterically congested cyclopentane and, in some cases, a γ-alkylidenebutenolide ring.

In contrast, this compound possesses its characteristic fused 5,3,6,3-tetracyclic ring system, which sets it apart from the typical lindenane scaffold perflavory.com. The biosynthesis of these distinct cores can even be achieved through different catalytic pathways; for instance, platinum-catalysis has been utilized to produce either lindenane or this compound cores from different enyne starting materials, underscoring their unique structural derivations. Furthermore, the lindenane ring system is known for its inherent instability, which can lead to dimerization, a characteristic not typically associated with this compound's stability.

Relationships to Other Complex Polycyclic Natural Products

This compound, with its unusual tetracyclic sesquiterpene structure, contributes to the vast and diverse chemical space of complex polycyclic natural products researchgate.netperflavory.com. These natural products are often characterized by their unique polycyclic architectures, which can be challenging to synthesize in the laboratory due to their steric congestion and conformational restrictions. The presence of multiple all-carbon quaternary centers, or intricate fused ring systems as seen in this compound, adds to this synthetic complexity.

This compound shares a common skeleton with anastreptene, another tetracyclic hydrocarbon that has been identified in liverworts, indicating potential biogenetic relationships among these complex structures researchgate.net. The study of such compounds, including this compound, provides valuable insights into the intricate biosynthetic pathways in nature and inspires the development of novel synthetic strategies for constructing highly complex molecular scaffolds.

Future Directions and Emerging Research Avenues for Myliol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The structural complexity of Myliol presents a considerable challenge for its total synthesis, necessitating the exploration of innovative and sustainable synthetic methodologies. Traditional multi-step syntheses of complex natural products often involve numerous reagents and purification steps, leading to significant waste generation. Future research in this compound synthesis aims to address these limitations by developing more efficient, atom-economical, and environmentally benign routes.

One promising avenue involves the application of advanced catalytic strategies. For instance, platinum-catalysis has been successfully utilized to construct lindenane and this compound cores from enyne acetate (B1210297) and allene (B1206475) precursors, demonstrating the potential of transition metal catalysis in assembling the core framework of such intricate molecules. researchgate.netresearchgate.netacs.orgacs.org Similarly, gold catalysis has emerged as a powerful tool for the synthesis of small rings, including cyclopropanes, which are integral to this compound's unique architecture. nih.govacs.org Future efforts could focus on expanding the scope of these catalytic methods to achieve the complete stereoselective total synthesis of this compound.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational modeling is poised to play a transformative role in advancing this compound chemistry, particularly in predictive chemistry and the rational design of synthetic and biosynthetic reactions. The complexity of this compound's structure and its potential reaction pathways make it an ideal candidate for investigation through advanced computational techniques.

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into reaction mechanisms, transition states, and energy landscapes, which are crucial for understanding and optimizing both chemical and enzymatic transformations. mdpi.com This allows for the prediction of regioselectivity and stereoselectivity in complex cyclization reactions relevant to this compound's formation.

Furthermore, the integration of machine learning algorithms with computational chemistry is an emerging research area. These algorithms can be trained on large datasets of chemical reactions and properties to predict the outcomes of novel reactions, identify optimal reaction conditions, and even design new catalysts or enzymes. mdpi.com For this compound, this could lead to the de novo design of highly efficient synthetic routes or the engineering of novel sesquiterpene synthases with enhanced catalytic activity and specificity for this compound biosynthesis. Such predictive capabilities would significantly accelerate the discovery and optimization of this compound's synthetic and biosynthetic pathways.

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

This compound is a sesquiterpenoid, and its biosynthesis in Mylia taylorii involves the intricate machinery of sesquiterpene synthases (STSs). cas.czrsc.orgresearchgate.net While transcriptome analysis of Mylia taylorii has identified sesquiterpene synthases as key players in sesquiterpene biosynthesis and diversity within this liverwort, the specific enzymatic cascade leading to this compound's unique tetracyclic structure remains largely uncharacterized. researchgate.net

Future research will focus on the comprehensive exploration of undiscovered biosynthetic enzymes and pathways involved in this compound production. This will primarily involve multi-omics approaches, including high-resolution genome sequencing, spatiotemporal transcriptome analysis, and metabolome profiling of Mylia taylorii. mdpi.comnih.govresearchgate.net These techniques can help identify novel genes encoding STSs and other tailoring enzymes (e.g., cytochrome P450 oxidases) responsible for the cyclization, hydroxylation, and other modifications that lead to this compound. mdpi.comnih.gov

The identification and characterization of these specific enzymes would enable the reconstitution of this compound's biosynthetic pathway in heterologous expression systems, such as Escherichia coli or yeast. This would provide a sustainable and scalable platform for this compound production, circumventing the limitations of natural product isolation from slow-growing or low-yielding organisms. Understanding the precise enzymatic steps and intermediates would also open doors for engineered biosynthesis of this compound analogs with potentially enhanced properties.

Innovative Analytical Approaches for Deeper Structural and Mechanistic Insights

While X-ray crystallography was instrumental in determining this compound's initial structure, innovative analytical approaches are crucial for gaining deeper structural and mechanistic insights into this compound chemistry. These advanced techniques can provide more detailed information on molecular dynamics, subtle structural variations, and transient intermediates in synthetic or biosynthetic reactions.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be employed for the precise identification and quantification of this compound and its metabolic or synthetic intermediates, even at very low concentrations. This is particularly valuable for unraveling complex biosynthetic pathways.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, beyond conventional 1D and 2D methods, will be vital. For example, solid-state NMR could provide insights into this compound's structure in its natural matrix or in crystalline forms, while cryo-probe NMR can enhance sensitivity for dilute samples. Furthermore, advanced multidimensional NMR experiments (e.g., 3D or 4D NMR) can resolve overlapping signals and provide comprehensive connectivity information, crucial for confirming complex stereochemical assignments and understanding conformational dynamics. thieme-connect.com

The application of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) coupled with advanced separation methods, and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), will enable comprehensive metabolomic profiling of Mylia taylorii extracts. researchgate.netresearchgate.net This can lead to the discovery of new this compound-related compounds and a better understanding of the metabolic context in which this compound is produced. Finally, structural biology techniques like cryo-electron microscopy (Cryo-EM) or advanced X-ray crystallography of this compound-related biosynthetic enzymes would provide atomic-level details of enzyme-substrate interactions, paving the way for rational enzyme engineering.

Q & A

Basic: How can researchers formulate a rigorous research question when investigating Myliol's structural or functional properties?

Answer:

A well-structured research question should align with frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure scientific rigor . For example:

- PICOT : "In synthetic chemistry studies (P), how does the stereochemical configuration of this compound (I) compared to its analogs (C) affect its thermal stability (O) under controlled reaction conditions (T)?"

- FINER : Assess feasibility by evaluating access to advanced spectroscopic tools (e.g., X-ray crystallography) and relevance to resolving structural ambiguities noted in prior literature .

Basic: What analytical methodologies are considered standard for characterizing this compound in experimental research?

Answer:

- Spectral Analysis : Use NMR (¹H, ¹³C) and mass spectrometry to confirm molecular weight and functional groups. Cross-validate with X-ray crystallography for absolute stereochemical assignment, as demonstrated in the structural revision of this compound .

- Chromatographic Techniques : HPLC or GC-MS for purity assessment, ensuring ≤5% impurities (per ICH guidelines).

- Thermal Stability : Differential Scanning Calorimetry (DSC) to analyze decomposition thresholds.

Ensure reproducibility by documenting protocols per journal standards (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: How should researchers address contradictions in structural data for this compound, such as discrepancies between spectral and crystallographic findings?

Answer:

- Comparative Reanalysis : Re-examine raw spectral data (e.g., NOESY for spatial proximity) alongside crystallographic coordinates. For example, the revision of this compound’s structure to 1b was validated via X-ray of its p-bromobenzoate derivative .

- Collaborative Validation : Engage crystallography experts and use computational modeling (e.g., DFT calculations) to reconcile spectral vs. structural mismatches.

- Transparency : Report conflicting data in supplementary materials with a detailed discussion of potential causes (e.g., solvent effects, polymorphism) .

Advanced: What experimental design principles are critical for optimizing this compound synthesis while minimizing byproducts?

Answer:

-

Factorial Design : Use Response Surface Methodology (RSM) to test variables (e.g., temperature, catalyst load). Example framework:

Variable Range Tested Optimal Value Temperature 60–120°C 90°C Catalyst (mol%) 1–5% 3% Derived from DOE principles outlined in MRC guidance . -

Byproduct Analysis : Employ LC-MS to track intermediates; adjust reaction kinetics using Arrhenius plots.

-

Reproducibility : Document protocols in triplicate, adhering to BJOC’s requirement for ≤5 compounds in the main text .

Basic: What strategies ensure a comprehensive literature review for this compound-related studies?

Answer:

- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR structure)").

- Inclusion/Exclusion Criteria : Filter studies post-1977 (post-revision of this compound’s structure) and prioritize peer-reviewed journals over preprints .

- Critical Appraisal : Apply CRAAP (Currency, Relevance, Authority, Accuracy, Purpose) to assess source reliability, avoiding non-peer-reviewed platforms .

Advanced: How can researchers apply statistical models to interpret bioactivity data for this compound derivatives?

Answer:

- Multivariate Analysis : Use PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with bioactivity.

- Error Mitigation : Apply Grubbs’ test to exclude outliers in dose-response curves.

- Software Tools : Leverage R/Bioconductor for nonlinear regression modeling, as recommended in analytical chemistry guidelines .

Basic: What ethical and practical considerations apply when sourcing this compound or its analogs for research?

Answer:

- Synthetic Ethics : Adhere to Green Chemistry principles (e.g., atom economy) to minimize waste .

- Material Sourcing : Procure compounds from accredited suppliers (e.g., Sigma-Aldrich) with batch-specific COA. For novel derivatives, disclose synthesis routes in supplementary data .

Advanced: How can conflicting biological activity data for this compound be systematically resolved?

Answer:

- Dose-Response Replication : Conduct independent assays across multiple cell lines (e.g., HEK293 vs. HeLa) to control for cell-specific effects.

- Meta-Analysis : Pool data from prior studies using random-effects models to quantify heterogeneity (e.g., I² statistic) .

- Mechanistic Studies : Use CRISPR-based gene editing to isolate molecular targets (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.